
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)benzenesulfonamide and related compounds have been synthesized through various chemical reactions aimed at exploring their potential therapeutic benefits. For instance, a study described the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides by reacting 1,4-benzodioxan-6-amine with 4-chlorobenzenesulfonyl chloride, followed by further reactions with different alkyl/aralkyl halides to afford target compounds (Abbasi et al., 2019). Another example includes the creation of compounds by the reaction of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides through specific chemical processes, showcasing a variety of potential medicinal applications (Tomorowicz et al., 2020).
Molecular Structure Analysis The molecular structures of these compounds are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and MS, alongside CHN analysis. For example, the structure confirmation of synthesized N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)benzenesulfonamide derivatives was detailed, providing insights into their complex chemical nature and potential interactions at the molecular level (Abbasi et al., 2019).
Chemical Reactions and Properties These compounds participate in various chemical reactions, contributing to their diverse biological activities. Some derivatives have shown potential as therapeutic agents for conditions like Alzheimer's disease and diabetes, as they exhibit moderate inhibitory potential against specific enzymes, highlighting the chemical versatility and functional adaptability of these sulfonamide derivatives (Abbasi et al., 2019).
Aplicaciones Científicas De Investigación
Antibacterial and Enzyme Inhibition Properties
Synthesis and Antibacterial Potential : N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl benzenesulfonamide were synthesized and showed potent antibacterial activity. These compounds also exhibited moderate inhibitory activity against lipoxygenase enzyme, suggesting potential applications in treating inflammatory conditions (Abbasi et al., 2017).
Potential Therapeutic Agents for Inflammatory Diseases : Another study involving the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring indicated their suitability as antibacterial agents and potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Antidiabetic Potential
- Anti-Diabetic Agents : A series of N-substituted phenylacetamides of 2,3-dihydro-1,4-benzodioxin-6-yl benzenesulfonamide demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, indicating their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Anticancer Activity
Novel Anticancer N-Acylbenzenesulfonamides : A series of novel N-acylbenzenesulfonamides showed anticancer activity against various human cancer cell lines, suggesting their potential as anticancer agents. The study also involved QSAR (Quantitative Structure-Activity Relationships) and molecular docking studies to evaluate the compounds' binding modes (Żołnowska et al., 2015).
Inhibitors of Kynurenine 3-Hydroxylase : Certain N-substituted benzenesulfonamides were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in several neurological disorders. These compounds could be useful for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antimicrobial Properties
- Novel Hybrid Molecules with Antimicrobial Activity : Hybrid molecules between benzenesulfonamides and active antimicrobial benzo[d]isothiazol-3-ones were synthesized, exhibiting moderate antibacterial properties against gram-positive bacteria and certain antifungal properties (Zani et al., 2009).
Other Applications
Bacterial Biofilm Inhibition : Some N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were effective in inhibiting bacterial biofilms, a crucial factor in controlling bacterial infections, particularly those resistant to antibiotics (Abbasi et al., 2020).
Photodynamic Therapy for Cancer Treatment : A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups showed potential for photodynamic therapy application in cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-21-12-3-5-13(6-4-12)22(17,18)16-11-2-7-14-15(10-11)20-9-8-19-14/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXUHNCBMKUZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)
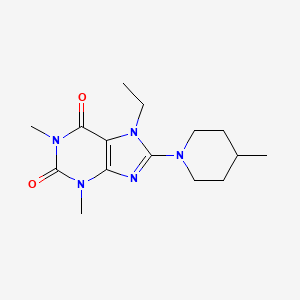
![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)
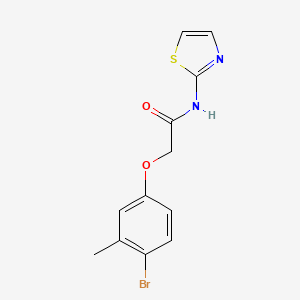
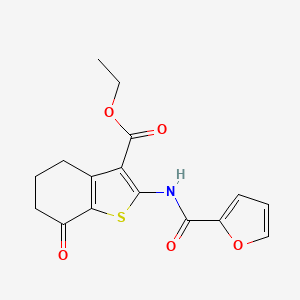
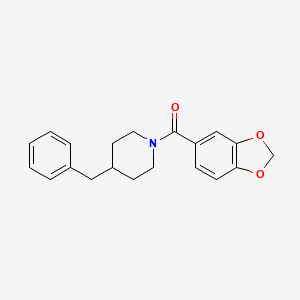
![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)
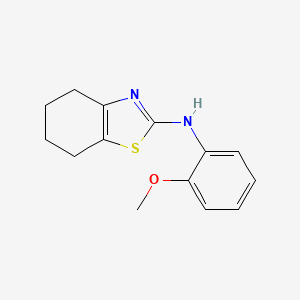
![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)
![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)
![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

